

2,4-Dibromo-6-fluorobenzamide NMR and mass spectrometry data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dibromo-6-fluorobenzamide

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An In-depth Technical Guide to the Nuclear Magnetic Resonance and Mass Spectrometry of **2,4-Dibromo-6-fluorobenzamide**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of **2,4-Dibromo-6-fluorobenzamide** ($C_7H_4Br_2FNO$), a halogenated aromatic compound of interest in synthetic and medicinal chemistry. Leveraging foundational principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), this document outlines the predicted spectral features and provides a robust framework for the empirical verification of the molecule's structure. Detailed protocols for data acquisition are included to ensure reproducibility. This guide is intended for researchers, chemists, and quality control professionals who require a deep understanding of the structural elucidation of complex halogenated molecules.

Introduction: The Structural Significance of 2,4-Dibromo-6-fluorobenzamide

Polyhalogenated benzamides are a class of compounds with significant utility as building blocks in the development of pharmaceuticals and agrochemicals.^[1] The specific arrangement of substituents in **2,4-Dibromo-6-fluorobenzamide**—two bromine atoms, a fluorine atom, and a primary amide group on a benzene ring—creates a unique electronic and steric environment.

This substitution pattern governs the molecule's reactivity and its interactions in biological systems.

Accurate and unambiguous structural confirmation is paramount. NMR and MS are the cornerstone analytical techniques for this purpose, providing orthogonal and complementary data. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms through spin-spin coupling, while mass spectrometry provides the exact molecular weight and reveals structural motifs through characteristic fragmentation patterns.^[2] This guide will deconstruct the predicted ¹H, ¹³C, ¹⁹F NMR, and MS data for this specific molecule.

Caption: Structure of **2,4-Dibromo-6-fluorobenzamide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. For **2,4-Dibromo-6-fluorobenzamide**, ¹H, ¹⁹F, and ¹³C NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two amide protons.

- Amide Protons (-CONH₂): These protons typically appear as two broad singlets in the range of 7.5-8.5 ppm. Their chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and restricted rotation around the C-N bond.
- Aromatic Protons (Ar-H):
 - H-5: This proton is ortho to a bromine atom and meta to the other bromine and the fluorine atom. It is expected to be the most downfield of the aromatic signals. Crucially, it will exhibit coupling to the adjacent fluorine atom (³JHF, typically 5-8 Hz) and a smaller long-range coupling to H-3 (⁴JHH, typically 2-3 Hz). This would result in a doublet of doublets.

- H-3: This proton is ortho to a bromine atom and meta to the amide and the other bromine. It will show long-range coupling to H-5 (^4JHH) and the fluorine atom (^4JHF , typically 2-4 Hz), also appearing as a doublet of doublets.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
-NH ₂	~8.2	br s	-	Exchangeable protons, deshielded by carbonyl.
-NH ₂ '	~7.8	br s	-	Exchangeable protons, potentially non-equivalent.
H-5	7.9 - 8.1	dd	$^3\text{JHF} \approx 7$ Hz, $^4\text{JHH} \approx 2.5$ Hz	Deshielded by ortho-F and para-Br.

| H-3 | 7.7 - 7.9 | dd | $^4\text{JHH} \approx 2.5$ Hz, $^4\text{JHF} \approx 3$ Hz | Deshielded by ortho-Br. |

Fluorine (^{19}F) NMR Spectroscopy

With a natural abundance of 100% and high sensitivity, ^{19}F NMR is a powerful tool for analyzing fluorinated compounds.[\[3\]](#)

- Fluorine Signal (F-6): A single fluorine environment is present. The signal for F-6 is anticipated to appear in the typical range for aryl fluorides (-100 to -140 ppm relative to CFCl_3).[\[4\]](#) The signal will be split into a doublet of doublets due to coupling with the ortho proton H-5 (^3JHF) and the meta proton H-3 (^4JHF). This coupling pattern provides direct evidence for the relative positions of the fluorine and hydrogen atoms on the aromatic ring.

Table 2: Predicted ^{19}F NMR Spectral Data (470 MHz, DMSO-d₆)

Fluorine	Predicted δ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
F-6 -105 to -115 dd $^3\text{JHF} \approx 7$ Hz, $^4\text{JHF} \approx 3$ Hz Typical range for a fluorine atom ortho to an amide group and a bromine atom.[5]				

| F-6 | -105 to -115 | dd | $^3\text{JHF} \approx 7$ Hz, $^4\text{JHF} \approx 3$ Hz | Typical range for a fluorine atom ortho to an amide group and a bromine atom.[5] |

Carbon (^{13}C) NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum should display seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The signals will be influenced by the electronegativity of the halogen substituents and will exhibit C-F coupling.

- Carbonyl Carbon (-C=O): Expected in the range of 165-170 ppm.
- Aromatic Carbons:
 - C-F (C-6): This carbon will appear at a high chemical shift (downfield) due to the direct attachment of the highly electronegative fluorine atom. It will also exhibit a very large one-bond coupling constant (^1JCF , typically 240-260 Hz).
 - C-Br (C-2, C-4): Carbons attached to bromine are typically found in the 110-125 ppm range.
 - C-H (C-3, C-5): These signals will be identifiable by their splitting due to C-F coupling (^2JCF for C-5, ^3JCF for C-3).
 - C-CONH₂ (C-1): This quaternary carbon will also show coupling to the fluorine atom (^3JCF).

Table 3: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO-d₆)

Carbon	Predicted δ (ppm)	Multiplicity (due to F)	Coupling Constant (JCF, Hz)	Rationale
C=O	~166	s	-	Standard chemical shift for a benzamide carbonyl.
C-6	~160	d	$^1J \approx 250$	Direct attachment to F causes significant deshielding and large coupling.
C-1	~135	d	$^3J \approx 3$	Quaternary carbon adjacent to the amide group.
C-5	~133	d	$^2J \approx 15-20$	C-H carbon ortho to fluorine.
C-3	~130	d	$^4J \approx 2$	C-H carbon para to fluorine.
C-4	~120	d	$^3J \approx 4$	C-Br carbon meta to fluorine.

| C-2 | ~115 | d | $^2J \approx 20-25$ | C-Br carbon ortho to fluorine. |

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and crucial structural information from the fragmentation pattern of the molecule.

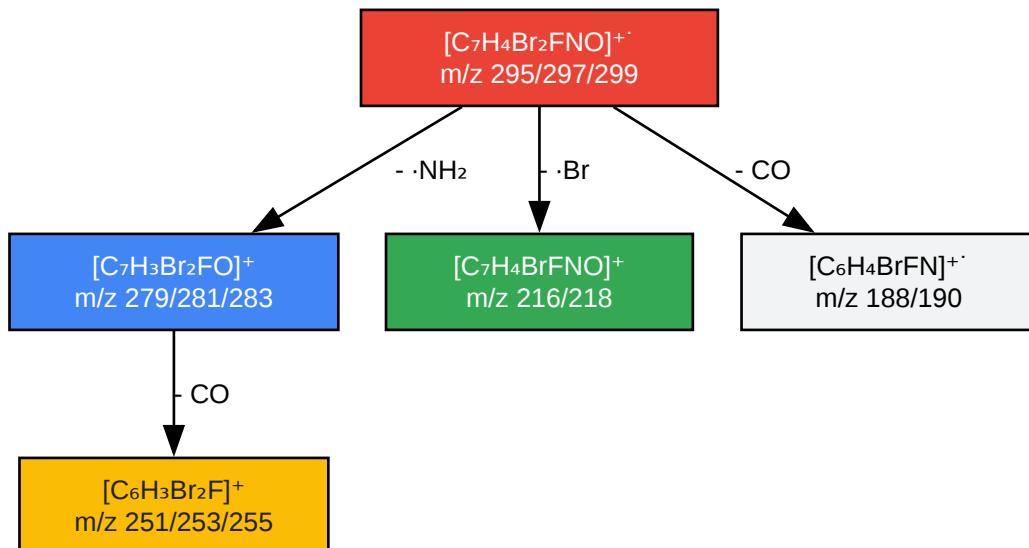
The Molecular Ion Peak ($[M]^+$)

The most critical feature in the mass spectrum is the molecular ion peak. Due to the presence of two bromine atoms, a characteristic isotopic pattern is expected. Bromine has two stable isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), with a mass difference of two units.

- **Isotopic Pattern:** A molecule with two bromine atoms will exhibit three peaks for the molecular ion:
 - $[\text{M}]^{+ \cdot}$: Contains two ^{79}Br atoms.
 - $[\text{M}+2]^{+ \cdot}$: Contains one ^{79}Br and one ^{81}Br atom.
 - $[\text{M}+4]^{+ \cdot}$: Contains two ^{81}Br atoms.
- **Relative Intensity:** The relative intensity of these peaks will be approximately 1:2:1.
- **Monoisotopic Mass:** The calculated monoisotopic mass for $\text{C}_7\text{H}_4^{79}\text{Br}_2\text{FNO}$ is 294.874 Da. The mass spectrum should show a cluster of peaks centered around m/z 295, 297, and 299. The presence of this distinct pattern is definitive proof of a dibrominated compound.

Key Fragmentation Pathways

The molecular ion is a radical cation that can undergo fragmentation to produce more stable daughter ions.^[6] The fragmentation is dictated by the weakest bonds and the stability of the resulting fragments.



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Caption: Predicted major fragmentation pathways for **2,4-Dibromo-6-fluorobenzamide**.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (⁷⁹ Br)	Ion Structure	Neutral Loss	Rationale
295/297/299	[C ₇ H ₄ Br ₂ FNO] ⁺	-	Molecular Ion ([M] ⁺)
279/281/283	[C ₇ H ₃ Br ₂ FO] ⁺	·NH ₂	Alpha-cleavage loss of the amino radical, forming a stable acylium ion. ^[7]
251/253/255	[C ₆ H ₃ Br ₂ F] ⁺	CO (from F1)	Loss of carbon monoxide from the acylium ion is a common pathway for benzoyl derivatives. ^[8]
216/218	[C ₇ H ₄ BrFNO] ⁺	·Br	Cleavage of a C-Br bond, one of the weaker bonds in the molecule.

| 188/190 | [C₆H₄BrFN]⁺ | CO (from M) | Direct loss of carbon monoxide from the molecular ion is also possible. |

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Data Acquisition Protocol

- Sample Preparation: Dissolve ~10-15 mg of **2,4-Dibromo-6-fluorobenzamide** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure

solubility and to allow for the observation of the exchangeable amide protons.

- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR:
 - Acquire a standard one-pulse ^1H spectrum.
 - Set spectral width to \sim 16 ppm.
 - Use a 30° pulse angle with a relaxation delay (d1) of 2 seconds.
 - Acquire at least 16 scans for good signal-to-noise.
- ^{19}F NMR:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Reference the spectrum using an external or internal standard (e.g., CFCl_3 at 0 ppm).[\[5\]](#)
 - Set spectral width to \sim 200 ppm.
 - Acquire at least 64 scans.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum (e.g., using a zgpg30 pulse program).
 - Set spectral width to \sim 250 ppm.
 - Use a relaxation delay of 2 seconds.
 - Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise for quaternary carbons.
- Data Processing: Apply an exponential multiplication (line broadening of \sim 0.3 Hz for ^1H , \sim 1 Hz for $^{13}\text{C}/^{19}\text{F}$) before Fourier transformation. Phase and baseline correct all spectra. Calibrate the ^1H and ^{13}C spectra to the residual solvent peak (DMSO-d₆: $\delta\text{H} = 2.50$ ppm, $\delta\text{C} = 39.52$ ppm).

Mass Spectrometry Data Acquisition Protocol

- Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometry (GC-MS) or a direct insertion probe system.
- Ionization Method: Electron Ionization (EI) at 70 eV. This standard energy level promotes reproducible fragmentation and allows for library matching.[\[2\]](#)
- Sample Introduction (GC-MS):
 - Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane).
 - Inject 1 μ L into the GC.
 - Use a suitable capillary column (e.g., DB-5ms).
 - Employ a temperature program, for example: hold at 100 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
- Mass Analyzer: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
- Data Analysis: Identify the molecular ion cluster based on its characteristic 1:2:1 isotopic pattern for a dibromo compound. Propose fragment structures for major peaks by calculating mass differences from the parent ion.

Conclusion

The structural elucidation of **2,4-Dibromo-6-fluorobenzamide** is readily achievable through a combined NMR and MS approach. The predicted ^1H and ^{19}F NMR spectra offer definitive proof of the substituent arrangement on the aromatic ring through characteristic chemical shifts and H-F coupling patterns. The ^{13}C NMR spectrum, with its large ^{1}JCF coupling, confirms the position of the fluorine atom. Finally, high-resolution mass spectrometry provides an unambiguous molecular formula and the characteristic 1:2:1 isotopic cluster for the molecular ion, which is the hallmark of a dibrominated species. The predictable fragmentation pathways further corroborate the proposed structure. The methodologies and spectral interpretations

presented in this guide provide a robust blueprint for the analysis and quality control of this and structurally related compounds.

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- To cite this document: BenchChem. [2,4-Dibromo-6-fluorobenzamide NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1375580#2-4-dibromo-6-fluorobenzamide-nmr-and-mass-spectrometry-data>

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